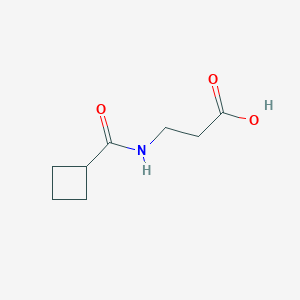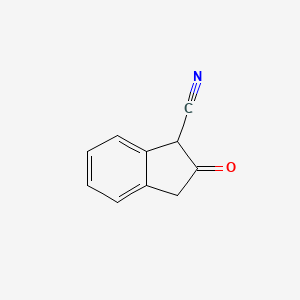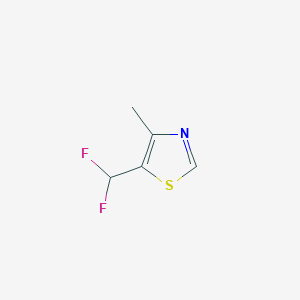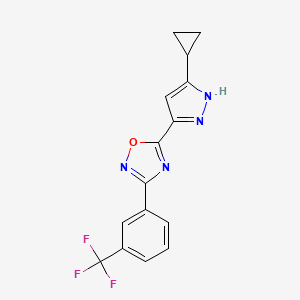
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is not fully understood. However, research has suggested that it may exert its effects by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of these molecules.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include anti-inflammatory, analgesic, and antipyretic properties, as well as potential anticancer activity. However, further research is needed to fully understand the effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole in lab experiments is its potential as a drug candidate. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms of these processes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole. These include investigating its potential as an anticancer agent, exploring its activity in different cell types, and further elucidating its mechanism of action. Additionally, studies could be conducted to investigate potential side effects and to optimize the synthesis method for increased efficiency and yield.
Conclusion
In conclusion, this compound is a compound with potential applications in drug development. Its anti-inflammatory, analgesic, and antipyretic properties, as well as potential anticancer activity, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves the reaction of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde with cyclopropylhydrazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Aplicaciones Científicas De Investigación
Research has shown that 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has potential applications in drug development. Studies have shown that this compound exhibits anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)10-3-1-2-9(6-10)13-19-14(23-22-13)12-7-11(20-21-12)8-4-5-8/h1-3,6-8H,4-5H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNRIOFYCYKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
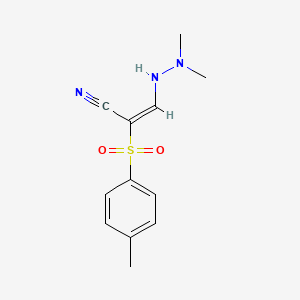
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide](/img/structure/B2419576.png)

![N-[3-cyano-4-[(4-methylphenyl)thio]phenyl]-4-fluorobenzamide](/img/structure/B2419579.png)
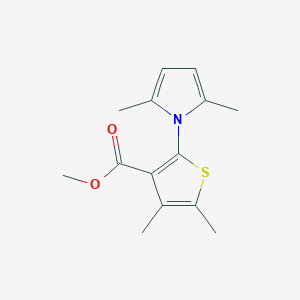
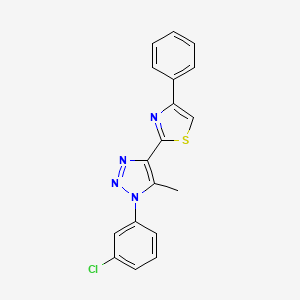
![N-[[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2419585.png)
![3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2419586.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2419589.png)
![N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2419590.png)
